molecular formula C4H7N5 B3426109 Pyrimidine-2,4,5-triamine CAS No. 50855-02-2

Pyrimidine-2,4,5-triamine

Cat. No.: B3426109
CAS No.: 50855-02-2
M. Wt: 125.13 g/mol
InChI Key: CSNFMBGHUOSBFU-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,5-triamine is an organic compound with the molecular formula C4H7N5 It is a derivative of pyrimidine, characterized by three amino groups attached to the 2nd, 4th, and 5th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-2,4,5-triamine can be synthesized through several methods. One common approach involves the cyclization of guanidine derivatives with malononitrile under basic conditions. The reaction typically proceeds as follows:

    Step 1: Guanidine is reacted with malononitrile in the presence of a base such as sodium ethoxide.

    Step 2: The intermediate product undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include:

    Large-scale reactors: to handle the exothermic nature of the reaction.

    Purification steps: such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents such as phosphorus pentachloride for chlorination, followed by nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Nitro-pyrimidine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Pyrimidine-2,4,5-triamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which pyrimidine-2,4,5-triamine exerts its effects often involves interaction with nucleic acids and enzymes:

    Molecular Targets: It can bind to DNA and RNA, disrupting their normal function.

    Pathways Involved: Inhibition of enzymes involved in pyrimidine biosynthesis, leading to reduced nucleotide availability and impaired cell proliferation.

Comparison with Similar Compounds

    Pyrimidine-2,4,6-triamine: Similar structure but with amino groups at the 2nd, 4th, and 6th positions.

    2,4-Diaminopyrimidine: Lacks the amino group at the 5th position.

Uniqueness: Pyrimidine-2,4,5-triamine is unique due to the specific positioning of its amino groups, which confers distinct chemical reactivity and biological activity compared to its analogs. This positioning allows for unique interactions with biological targets and different reactivity patterns in chemical synthesis.

By understanding the properties and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

pyrimidine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956871
Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3546-50-7, 50855-02-2
Record name 2,5,6-Triaminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Pyrimidinetriamine
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Record name Pyrimidinetriamine
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Record name 3546-50-7
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Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Record name pyrimidine-2,4,5-triamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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